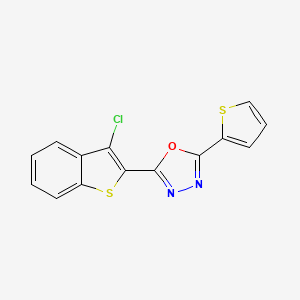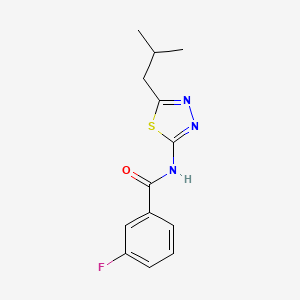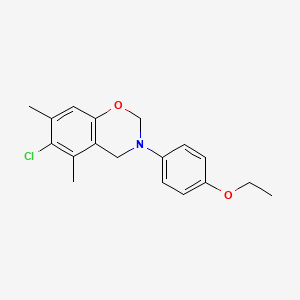
N'-(3-bromobenzylidene)-3-methylenecyclobutanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under specific conditions, aiming to achieve high yields and purity. For instance, Alotaibi et al. (2018) reported the synthesis of a similar compound through an acid-catalyzed reaction, highlighting the importance of reaction conditions like solvent choice and reflux duration for successful synthesis (Alotaibi et al., 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry are pivotal in determining the molecular structure and confirming the identity of synthesized compounds. Zhu et al. (2011) utilized single crystal X-ray diffraction to elucidate the crystal structures of similar compounds, showcasing the utility of this method in understanding the geometric configuration of molecules (Zhu et al., 2011).
Chemical Reactions and Properties
Reactivity studies, including interactions with various chemical reagents and conditions, help in understanding the chemical behavior of compounds. Liu et al. (2007) demonstrated the [3+2] cycloaddition reactions of methylenecyclopropanes with phthalhydrazide, indicating potential reactivity pathways for similar structures (Liu et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structure analysis, as conducted by Xue et al. (2011), provides insight into the solid-state arrangement and stability of such compounds (Xue et al., 2011).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemicals, are vital for predicting the behavior of compounds in chemical reactions. Studies like those by Hirtenlehner et al. (2011) on gold(III) bromides with N-heterocyclic carbenes provide a basis for understanding the chemical stability and reactivity of related compounds under various conditions (Hirtenlehner et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N'-(3-bromobenzylidene)-3-methylenecyclobutanecarbohydrazide and related compounds have been extensively studied for their unique properties and potential applications. These studies primarily focus on the synthesis and characterization of these compounds, exploring their structural and electronic properties through various spectroscopic methods and theoretical analyses.
Spectroscopic Analysis and Molecular Docking : The synthesis and spectroscopic analysis (FT-IR, FT-Raman, NMR, UV–Visible) of similar compounds have been explored. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties. Molecular docking studies further suggest potential biological activity by identifying hydrogen bond lengths and binding energy with different proteins (Raja et al., 2017; Raja et al., 2017).
Cytotoxicity Studies : Preliminary cytotoxicity studies of N-heterocyclic carbene complexes derived from similar structures have shown promising results against certain cancer cell lines, indicating potential for further exploration in therapeutic applications (Patil et al., 2011).
Potential Applications
Nonlinear Optical Activity : The nonlinear optical (NLO) properties and electronic transitions of these compounds have been analyzed, revealing their potential in photonics and optoelectronics (Raja et al., 2017).
Antimicrobial Activity : Some of these compounds exhibit antimicrobial activity, including antifungal and antibacterial effects. This suggests their potential use in developing new antimicrobial agents (Raja et al., 2017).
Material Science : The incorporation of similar structures into polymers and materials science, particularly in the development of photodegradable hydrogels and photocleavable bioconjugates, highlights their versatility in creating responsive materials with potential applications in drug delivery and tissue engineering (Zhao et al., 2012).
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-methylidenecyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-5-11(6-9)13(17)16-15-8-10-3-2-4-12(14)7-10/h2-4,7-8,11H,1,5-6H2,(H,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGZASLWJPJNHU-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC(C1)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)

![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)